
Acetic acid, (9H-carbazol-2-yloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (9H-carbazol-2-yloxy)- is a compound that features a carbazole moiety linked to an acetic acid group through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (9H-carbazol-2-yloxy)- typically involves the reaction of 9H-carbazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the carbazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for acetic acid, (9H-carbazol-2-yloxy)- are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would likely include steps for purification and isolation of the product to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (9H-carbazol-2-yloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring or the acetic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various reduced carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (9H-carbazol-2-yloxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biology and Medicine: Investigated for potential biological activity and therapeutic applications, although specific uses in medicine are still under research.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism by which acetic acid, (9H-carbazol-2-yloxy)- exerts its effects is primarily related to its ability to interact with various molecular targets. The carbazole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the electronic properties of materials and potentially affecting biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: The parent compound, which lacks the acetic acid moiety.
Carbazol-9-yl-acetic acid: A similar compound with the acetic acid group attached at the 9-position of the carbazole ring.
Polycarbazole: A polymeric form of carbazole with different electronic properties.
Uniqueness
Acetic acid, (9H-carbazol-2-yloxy)- is unique due to the specific positioning of the acetic acid group at the 2-position of the carbazole ring. This structural feature imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
300345-74-8 |
|---|---|
Molekularformel |
C14H11NO3 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
2-(9H-carbazol-2-yloxy)acetic acid |
InChI |
InChI=1S/C14H11NO3/c16-14(17)8-18-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H,8H2,(H,16,17) |
InChI-Schlüssel |
DBTXBCCOKOKVMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)
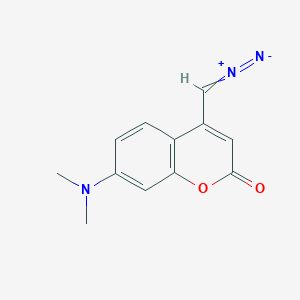
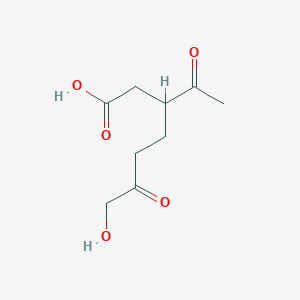
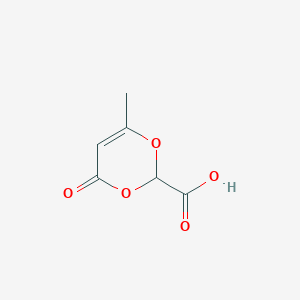
![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)

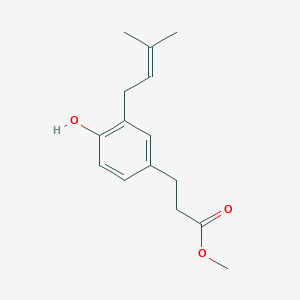
![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)

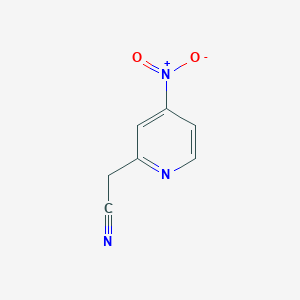
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)


